4'-Methylpropiophenone
Overview
Description
4'-Methylpropiophenone (MPP) is a chemical compound that has been the subject of various studies due to its relevance in pharmaceuticals and organic chemistry. It is a molecule that can be modified and used in different chemical reactions to produce a variety of compounds with potential therapeutic effects or for the development of materials with specific properties.
Synthesis Analysis
The synthesis of derivatives of MPP has been explored in several studies. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, producing tetraarylethanes and phenylisochroman-3-ones . Another study focused on the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol, which involved the use of various oxidants and provided insights into the optimal conditions for polymer yield and molecular weight . Additionally, the synthesis of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids demonstrated the ability to modulate the affinity of hemoglobin for oxygen, indicating potential medical applications .
Molecular Structure Analysis
The molecular structure and conformational stability of MPP have been investigated through combined experimental and theoretical studies. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods like DFT, have been used to analyze the vibrational spectra and predict the chemical shifts in MPP. These studies have provided a detailed interpretation of the spectra and insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which indicate intramolecular charge transfer .
Chemical Reactions Analysis
MPP is involved in various chemical reactions, including electrocarboxylation, which has been studied under mild conditions. The efficiency of this reaction was shown to depend on the nucleophilic nitrogen atom and the OH group of the inductors used, highlighting the potential for enantiodiscrimination in the electrocarboxylation process . Furthermore, the solvatochromism of nitro-substituted phenolates derived from MPP has been explored, revealing their potential use as solvatochromic switches and probes for investigating solvent mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPP and its derivatives have been characterized in various studies. Thermal stability, electrochemical properties, and solvatochromism are among the properties that have been examined. For example, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer is a semiconductor with specific HOMO and LUMO energy levels and an optical band gap, which are important for its potential applications . The solvatochromic behavior of nitro-substituted phenolates also provides valuable information about the interaction of these compounds with different solvents .
Scientific Research Applications
Asymmetric Electrocarboxylation
4'-Methylpropiophenone has been studied for its applications in asymmetric electrocarboxylation, which is a chemical process involving the addition of a carboxylate group to an organic molecule. Zhao et al. (2011) investigated the alkaloid-induced electrocarboxylation of 4'-methylpropiophenone under mild conditions, focusing on the role of nucleophilic quinuclidine nitrogen atoms and OH groups in efficient enantiodiscrimination (Zhao et al., 2011).
Molecular Structure and Spectroscopy
Karunakaran and Balachandran (2014) conducted combined experimental and theoretical studies on the structure and vibrational spectra of 4'-methylpropiophenone. Their research included analyses using FT-IR and FT-Raman spectra, and they also investigated hyperpolarizability and other electronic properties (Karunakaran & Balachandran, 2014).
Applications in Organic Synthesis
Wakui et al. (2004) explored the use of 2-hydroxy-2-methylpropiophenone in organic synthesis, particularly in palladium-catalyzed reactions with aryl bromides. This process results in multiple arylations via successive C-C and C-H bond cleavages, leading to the formation of complex organic compounds (Wakui et al., 2004).
Hemoglobin Allosteric Modifiers
Research by Randad et al. (1991) identified the potential of certain derivatives of 2-methylpropiophenone as allosteric modifiers of hemoglobin. These compounds could decrease the oxygen affinity of human hemoglobin A and might be useful in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Photoinitiator in Polymerization
Shin, Yu, and Kim (2017) determined the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a widely used photoinitiator, in various media. This research aids in predicting the concentration of this compound during photo-polymerization processes in microfluidic devices (Shin, Yu, & Kim, 2017).
Magnetic Field Effects on Radical Reactions
Vink and Woodward (2004) studied the impact of weak magnetic fields on radical recombination reactions in isotropic solutions. They found that magnetic fields above 5 mT decreased the rate of radical recombination following the photodissociation of a derivative of 2-methylpropiophenone (Vink & Woodward, 2004).
Safety And Hazards
Future Directions
The direct exploitation of ‘electrons’ as reagents in synthetic organic transformations is on the verge of a renaissance by virtue of its greenness, sustainability, atom economy, step economy and inherent safety . As such, 4’-Methylpropiophenone, with its unique properties and applications, is expected to play a significant role in this field .
properties
IUPAC Name |
1-(4-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYHUUYADUHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201535 | |
Record name | p-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylpropiophenone | |
CAS RN |
5337-93-9 | |
Record name | 4′-Methylpropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Methylpropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHYLPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8490C17WAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.